2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of malononitrile . A three-component condensation of malononitrile, phenacyl bromide, and p-bromobenzaldehyde in ethanol at 20°C in the presence of 10% aqueous KOH leads to a related compound .Molecular Structure Analysis
While specific structural data for “2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile” was not found, the structure of a similar compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was analyzed by X-ray diffraction . The two cyanide groups and the two pyrrolidine rings adopted trans configurations across the C2=C3 bond .Chemical Reactions Analysis
The Knoevenagel condensation is a common reaction involving malononitrile . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Scientific Research Applications
- Background : Intramolecular [2+2] photocycloaddition reactions are valuable for constructing cyclobutane rings. These reactions have seen applications in natural product synthesis .
- Background : The Knoevenagel reaction is a classic method for C=C bond formation. It involves adding a carbon nucleophile to a carbonyl function followed by dehydration .
Enantioselective Photocycloaddition Reactions
Knoevenagel Reaction
Pyrano[2,3-d]pyrimidine Synthesis
Safety and Hazards
properties
IUPAC Name |
2-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-9-20-17-8-7-14-5-3-4-6-15(14)16(17)10-13(11-18)12-19/h2-8,10H,1,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQMCIAKVSKICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164319 | |
Record name | 2-[[2-(2-Propen-1-yloxy)-1-naphthalenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile | |
CAS RN |
866134-87-4 | |
Record name | 2-[[2-(2-Propen-1-yloxy)-1-naphthalenyl]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866134-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(2-Propen-1-yloxy)-1-naphthalenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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